REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH2:12][CH3:13])(=[O:10])[O:6]C(C)C>Cl>[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH2:12][CH3:13])(=[O:6])[OH:10]
|
Name
|
isopropyl 3-aminopropyl(n-propyl)phosphinate
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Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
NCCCP(OC(C)C)(=O)CCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
treated with propylene oxide
|
Type
|
FILTRATION
|
Details
|
The white solid is filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorous pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCP(O)(=O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |